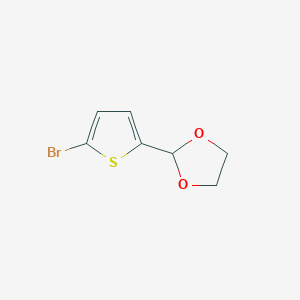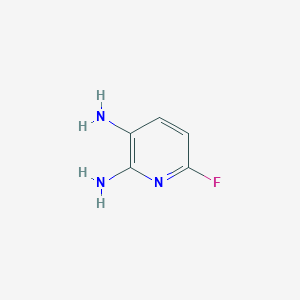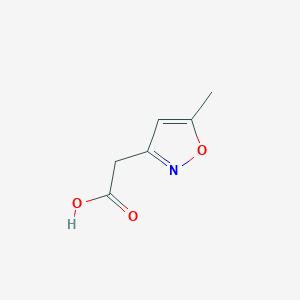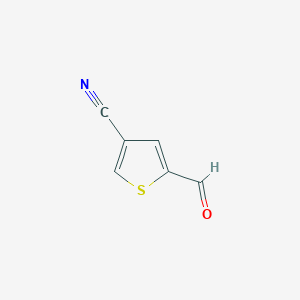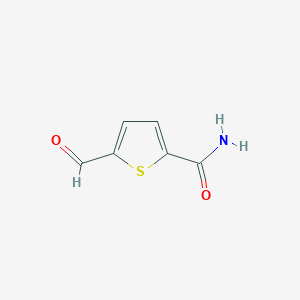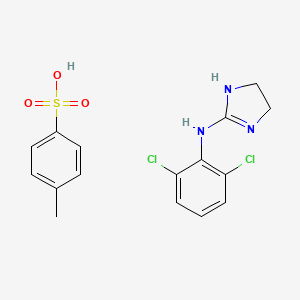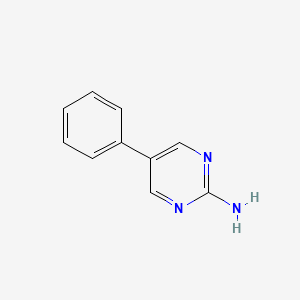
5-Phenylpyrimidin-2-amine
Descripción general
Descripción
5-Phenylpyrimidin-2-amine is a chemical compound that belongs to the family of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the 5-position of the pyrimidine ring in 5-phenylpyrimidin-2-amine makes it a significant compound for various chemical and biological applications, including its potential use as a non-natural nucleobase analogue , as well as its role in the synthesis of analgesic and anti-inflammatory agents , anticancer activities , and as a precursor for the synthesis of polyimides with excellent thermal stability and mechanical properties .
Synthesis Analysis
The synthesis of 5-phenylpyrimidin-2-amine derivatives can be achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, using a microwave-assisted method without the need for a solvent . Another method includes the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution . Additionally, the compound can be synthesized from 2-amino-1,1-dicyano-2-phenylethene by treatment with N,N-dimethylformamide dimethylacetal, followed by conversion into 4-amino-5-cyano-6-phenylpyrimidines with primary aliphatic and aromatic amines .
Molecular Structure Analysis
The molecular structure of 5-phenylpyrimidin-2-amine derivatives is characterized by the presence of a phenyl group attached to the pyrimidine ring, which can significantly influence the compound's properties and interactions. For instance, a unique 1:1 co-crystal structure of a 6-phenyl-2-aminopyrimidinone with cytosine shows strong nucleobase-pairing properties, comparable to that of natural guanine:cytosine pairs . The various substituents on the phenyl ring can also affect the compound's electronic properties and reactivity .
Chemical Reactions Analysis
5-Phenylpyrimidin-2-amine and its derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions to introduce different substituents on the phenyl ring, which can lead to compounds with potent analgesic and anti-inflammatory properties . These derivatives can also inhibit tubulin polymerization and induce cell cycle arrest, showcasing their potential as anticancer agents . Furthermore, the compound can be used to synthesize polyimides with excellent thermal and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-phenylpyrimidin-2-amine derivatives are influenced by the substituents on the phenyl ring. These properties include solubility, thermal stability, and the ability to form co-crystals with strong base-pairing properties . The compound's derivatives have been evaluated for their analgesic and anti-inflammatory potential, showing low ulcer indices and high potency compared to standard drugs . In terms of anticancer activity, certain derivatives exhibit moderate to high antiproliferative activity and can potently inhibit tubulin polymerization . The polyimides derived from these compounds demonstrate excellent thermal stability, with glass transition temperatures ranging from 307-434 degrees C and 10% weight loss temperatures ranging from 556-609 degrees C .
Aplicaciones Científicas De Investigación
1. Antitumor Activity as CDK6 Inhibitors
- Summary of Application : 5-Phenylpyrimidin-2-amine is used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives. These compounds have been evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
- Methods of Application : The compounds were designed by incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine. They were synthesized and their anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells .
- Results or Outcomes : The most potent compound (IVj) showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
2. Antitrypanosomal and Antiplasmodial Activities
- Summary of Application : 5-Phenylpyrimidin-2-amine is used in the synthesis of novel 2-aminopyrimidine derivatives. These compounds have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Methods of Application : Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
3. Inhibitors for Glycogen Synthase Kinase 3
- Summary of Application : “5-Phenylpyrimidin-2-amine” is used in the in silico design of novel derivatives as inhibitors for glycogen synthase kinase 3 .
- Methods of Application : The design of these novel derivatives is based on 3D-QSAR, molecular docking, and molecular dynamics simulation .
- Results or Outcomes : The detailed results or outcomes are not specified in the source .
5. Inhibitors for Glycogen Synthase Kinase 3
- Summary of Application : “5-Phenylpyrimidin-2-amine” is used in the in silico design of novel derivatives as inhibitors for glycogen synthase kinase 3 .
- Methods of Application : The design of these novel derivatives is based on 3D-QSAR, molecular docking, and molecular dynamics simulation .
- Results or Outcomes : The detailed results or outcomes are not specified in the source .
Safety And Hazards
Direcciones Futuras
While specific future directions for 5-Phenylpyrimidin-2-amine were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new peptide-drug conjugate modalities .
Propiedades
IUPAC Name |
5-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOFGJNWGAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492447 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrimidin-2-amine | |
CAS RN |
31408-23-8 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



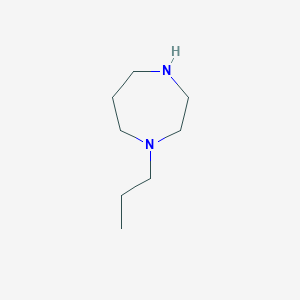
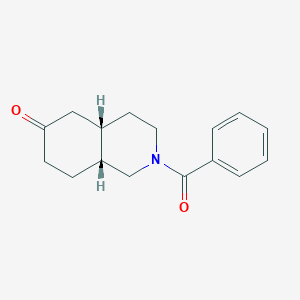
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
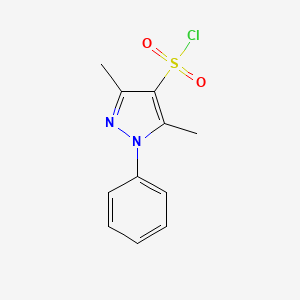
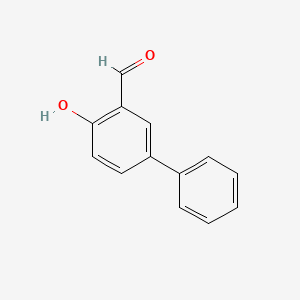
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
